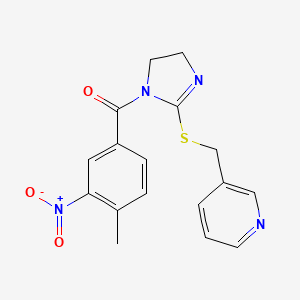
(4-methyl-3-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-methyl-3-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-methyl-3-nitrophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone , with the molecular formula C16H14N4O3S and a molecular weight of 342.37 g/mol, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4O3S |
| Molecular Weight | 342.37 g/mol |
| IUPAC Name | (4-methyl-3-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
| Purity | Typically ≥ 95% |
Antitumor Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, thiazole and imidazole derivatives have shown promising results against various cancer cell lines, suggesting that the imidazole moiety may enhance cytotoxic effects through specific interactions with cellular targets.
Case Study:
A study demonstrated that imidazole derivatives could inhibit tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells via the Bcl-2 pathway, a crucial regulator of cell death .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds containing pyridine and imidazole rings have been documented to possess antibacterial and antifungal activities. The thioether linkage in this compound may also contribute to its efficacy against microbial pathogens.
Research Findings:
A related study found that similar compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicated that modifications in the nitrogen-containing heterocycles could enhance antimicrobial potency .
Neuroprotective Effects
Emerging evidence suggests that compounds with imidazole structures may offer neuroprotective benefits. The modulation of neurotransmitter systems and reduction of oxidative stress are potential mechanisms through which these compounds exert their effects.
Case Study:
In preclinical trials, imidazole derivatives were shown to protect neuronal cells from apoptosis induced by oxidative stress. This effect was linked to the inhibition of reactive oxygen species (ROS) production and modulation of neuroinflammatory pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes: The compound may inhibit enzymes involved in cancer cell proliferation.
- Induction of Apoptosis: Activation of apoptotic pathways through modulation of Bcl-2 family proteins.
- Antioxidant Activity: Reduction of oxidative stress markers in cellular models.
Properties
IUPAC Name |
(4-methyl-3-nitrophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-12-4-5-14(9-15(12)21(23)24)16(22)20-8-7-19-17(20)25-11-13-3-2-6-18-10-13/h2-6,9-10H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVYCBNZMBGRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














